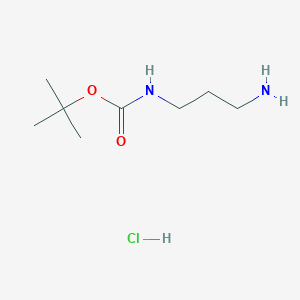

tert-Butyl (3-aminopropyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOJNUZYOFBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621153 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127346-48-9 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate Hydrochloride: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of tert-butyl (3-aminopropyl)carbamate hydrochloride, a versatile bifunctional molecule essential in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical properties, practical applications, and detailed experimental protocols.

Introduction: A Versatile Building Block

This compound is the salt form of N-Boc-1,3-diaminopropane. Its structure features a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This differential protection makes it an invaluable building block, allowing for selective functionalization of the free primary amine while the other nitrogen remains masked. The Boc group's stability under various conditions, coupled with its facile removal under acidic conditions, provides a robust strategy for the controlled synthesis of complex molecules. This guide will delve into the core characteristics of the hydrochloride salt, a common form for improved stability and handling.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish between the hydrochloride salt and its free base, as their properties can differ.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-Boc-1,3-diaminopropane hydrochloride, Boc-1,3-diaminopropane HCl | [1] |

| CAS Number | 127346-48-9 | [1] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 210.71 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 159-161 °C | [2] |

| Boiling Point | 307.2 °C (of free base) | [2] |

| Solubility | Soluble in polar organic solvents such as methanol and dichloromethane (free base).[3] The hydrochloride salt is expected to have enhanced solubility in water and polar protic solvents. |

Spectral Data Analysis

While specific spectral data for the hydrochloride salt is not widely published, the following provides an analysis of the expected spectra based on the structure and available data for the free base.

¹H NMR Spectroscopy (Expected for Hydrochloride Salt)

In a typical ¹H NMR spectrum, the following proton signals are expected (shifts may vary depending on the solvent):

-

-C(CH₃)₃: A singlet at approximately 1.4 ppm, integrating to 9 protons.

-

-CH₂-CH₂-CH₂-: Three multiplets corresponding to the propyl chain protons, typically in the range of 1.6-3.2 ppm.

-

-NH-: A broad singlet for the carbamate proton.

-

-NH₃⁺: A broad singlet for the ammonium protons, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Expected for Hydrochloride Salt)

The ¹³C NMR spectrum is expected to show the following signals:

-

-C(CH₃)₃: A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

-C(CH₃)₃: A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

-CH₂-CH₂-CH₂-: Signals for the propyl chain carbons, typically between 25-40 ppm.

-

C=O: A signal for the carbonyl carbon of the carbamate group, expected around 156 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretch (carbamate): A peak around 3300-3500 cm⁻¹.

-

N-H stretch (ammonium): Broad absorption in the 2500-3000 cm⁻¹ region.

-

C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ range.

-

C=O stretch (carbamate): A strong absorption around 1680-1700 cm⁻¹.

-

N-H bend (amine): A peak around 1500-1650 cm⁻¹.

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI), the expected molecular ion for the free base [M+H]⁺ would be at m/z 175.14.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The free base is classified as corrosive and can cause severe skin burns and eye damage.[4] It may also be harmful if swallowed.[4] Similar precautions should be taken with the hydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a bifunctional linker and building block in multi-step organic synthesis.

Synthesis of Polyamines and Analogues

The 1,3-diaminopropane scaffold is a core component of natural polyamines like spermidine and spermine. This reagent serves as a key starting material for the synthesis of various polyamine analogues, which are investigated for their potential as therapeutic agents, particularly in cancer research.

Linker in Drug Discovery

The free primary amine can be readily coupled with carboxylic acids, sulfonyl chlorides, and other electrophiles to incorporate the protected diamine moiety into larger molecules. This is particularly useful in the development of targeted therapies and complex bioactive molecules where a flexible linker is required.

Experimental Protocol: Boc Deprotection

The removal of the Boc protecting group is a fundamental transformation in syntheses utilizing this reagent. The following is a standard protocol for the acid-catalyzed deprotection of this compound.

Objective: To deprotect the Boc-protected amine to yield 1,3-diaminopropane dihydrochloride.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Methanol (or other suitable solvent)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of methanol.

-

Acid Addition: Cool the solution in an ice bath. While stirring, add an excess (typically 5-10 equivalents) of 4M HCl in 1,4-dioxane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching with a base (e.g., saturated NaHCO₃ solution), and spotting on a TLC plate against the starting material.

-

Product Precipitation: Upon completion of the reaction, add an excess of diethyl ether to the reaction mixture to precipitate the 1,3-diaminopropane dihydrochloride salt.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to obtain the final 1,3-diaminopropane dihydrochloride.

Causality Behind Experimental Choices:

-

Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene gas.

-

Excess Acid: An excess of acid is used to ensure complete cleavage of the Boc group and to protonate the resulting free amines to form the dihydrochloride salt.

-

Solvent Choice: Methanol is a good solvent for the starting material, and 1,4-dioxane is a common solvent for commercially available HCl solutions.

-

Precipitation with Diethyl Ether: The dihydrochloride salt is generally insoluble in non-polar solvents like diethyl ether, allowing for its easy isolation from the reaction mixture.

Visualizations

Boc Deprotection Workflow

Caption: Workflow for the Boc deprotection of this compound.

Synthetic Utility Relationship

Caption: The central role of this compound in various synthetic applications.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. Its well-defined reactivity, stemming from the orthogonal protection of its two amine groups, allows for the strategic and efficient construction of complex molecular architectures. This guide has provided a detailed overview of its physical properties, safe handling procedures, and a practical, validated protocol for its use in a common synthetic transformation. A thorough understanding of these principles will enable researchers to effectively leverage this versatile building block in their synthetic endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). [Link]

Sources

tert-Butyl (3-aminopropyl)carbamate hydrochloride chemical structure and formula

An In-Depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate Hydrochloride: A Cornerstone Building Block in Modern Synthesis

Abstract

This compound is a bifunctional organic compound of paramount importance in contemporary synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a primary amine at one end of a propyl chain and a tert-butoxycarbonyl (Boc)-protected amine at the other, offers a powerful platform for the controlled, sequential modification of molecules. The hydrochloride salt form enhances its stability and handling characteristics, making it a reliable reagent in complex synthetic routes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the strategic application of this building block, explaining the causality behind its use as a versatile linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of polyamine analogues.

Chemical Identity and Physicochemical Properties

This compound is the salt form of N-Boc-1,3-diaminopropane.[1] The presence of the Boc protecting group on one nitrogen atom and the protonation of the terminal primary amine render the two ends of the molecule chemically distinct, which is the foundation of its synthetic utility.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate;hydrochloride | [2] |

| Synonyms | N-Boc-1,3-diaminopropane HCl, N-(tert-Butoxycarbonyl)-1,3-propanediamine HCl | [1][3] |

| CAS Number | 127346-48-9 | [2][4] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 210.7 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [1] |

The Chemistry of a Bifunctional Building Block: A Tale of Two Amines

The synthetic power of this reagent lies in the differential reactivity of its two amino groups, a concept enabled by the strategic use of the Boc protecting group. This allows for a self-validating, orthogonal synthetic strategy where one amine can be manipulated while the other remains inert.

The Principle of Orthogonal Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its defining feature is its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[5][6] However, it is readily cleaved under acidic conditions, such as with hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6] This dichotomy allows chemists to perform reactions on the free primary amine without affecting the protected one, and then selectively reveal the second amine at a later, desired stage.

The Nucleophilic Primary Amine

The free terminal amine (present as an ammonium salt in the hydrochloride form, but readily deprotonated in situ with a non-nucleophilic base) serves as a potent nucleophile. This allows it to participate in a host of foundational organic reactions:

-

Acylation: Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Urea and Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides, respectively.[5]

The Boc-Protected Amine: Deprotection Strategy

The removal of the Boc group is a well-understood and reliable process. The mechanism involves protonation of the carbamate carbonyl oxygen by a strong acid, followed by the departure of the highly stable tert-butyl cation. This generates a transient carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[7]

Diagram 1: Logical flow of reactivity for the bifunctional reagent.

Synthesis and Characterization

The synthesis is a robust, two-step process that exemplifies a common strategy in protecting group chemistry: selective mono-functionalization of a symmetric difunctional starting material.

Synthetic Strategy: The Rationale for Excess

The most common synthesis involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O).[5] Because the starting diamine is symmetric, the reaction can produce the desired mono-Boc product, the undesired di-Boc byproduct, or leave unreacted starting material. To statistically favor mono-protection, a large excess of the 1,3-diaminopropane is used. This ensures that a molecule of Boc₂O is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-protected species.

Experimental Protocol 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate (Free Base)

Causality: This protocol is designed to maximize the yield of the mono-protected product while simplifying purification. Using ethyl acetate as a solvent and maintaining a low temperature controls the reaction rate and minimizes side reactions.[8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (e.g., 4.0 equivalents) in a suitable solvent such as ethyl acetate or dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent and add it dropwise to the cooled diamine solution over several hours. A slow addition rate is essential to maintain a low temperature and favor mono-protection.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: The reaction mixture is typically washed with water to remove the excess diamine and any salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Experimental Protocol 2: Conversion to the Hydrochloride Salt

Causality: Converting the free base (often an oil or low-melting solid) to its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and store.[1]

-

Dissolution: Dissolve the purified tert-butyl (3-aminopropyl)carbamate in a non-protic organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[8]

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., MTBE), and dry under vacuum to yield the final product.[8]

Diagram 2: High-level workflow for the synthesis of the title compound.

Analytical Characterization

The identity and purity of the compound are confirmed using standard analytical techniques.

Table 2: Representative NMR Spectroscopic Data (Free Base, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~5.10 | broad singlet | 1H | -NH -Boc |

| ~3.20 | quartet | 2H | -CH₂ -NH-Boc | |

| ~2.75 | triplet | 2H | -CH₂ -NH₂ | |

| ~1.60 | quintet | 2H | -CH₂-CH₂ -CH₂- | |

| 1.44 | singlet | 9H | -C(CH₃ )₃ | |

| ~1.35 | broad singlet | 2H | -NH₂ | |

| ¹³C NMR | ~156.0 | C =O (carbamate) | ||

| ~79.0 | -C (CH₃)₃ | |||

| ~40.0 | -C H₂-NH₂ | |||

| ~39.0 | -C H₂-NH-Boc | |||

| ~33.0 | -CH₂-C H₂-CH₂- | |||

| 28.4 | -C(C H₃)₃ |

Note: Shifts are approximate and based on literature values for similar structures.[9] The spectrum of the hydrochloride salt will show shifts in the protons adjacent to the newly formed ammonium group.

Applications in Drug Discovery and Organic Synthesis

The unique architecture of this molecule makes it an invaluable building block for constructing complex molecular architectures with precise control.

Role as a Linker in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins.[10] A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.

tert-Butyl (3-aminopropyl)carbamate is a foundational piece for building these linkers.[10] After coupling a molecule to its free amine, the Boc group can be removed to reveal a new primary amine, ready for connection to the other half of the PROTAC. The 1,3-diaminopropane core provides flexibility and appropriate spacing to allow the two ends of the PROTAC to bind their respective protein partners simultaneously.

Diagram 3: The role of the linker in a general PROTAC structure.

Synthesis of Polyamine Analogues

Natural polyamines like spermidine and spermine are crucial for cell growth and proliferation, making them attractive targets in cancer research.[5] tert-Butyl (3-aminopropyl)carbamate provides a key 1,3-diaminopropane fragment for the synthesis of analogues of these natural products, enabling researchers to explore structure-activity relationships and develop new anti-cancer agents.[5][11]

General Utility in Medicinal Chemistry

Beyond these specific examples, the compound is widely used as a general-purpose building block. It serves as a reliable method to introduce a primary amine-terminated three-carbon spacer into a molecule, a common strategy for:

-

Exploring Structure-Activity Relationships (SAR): Modifying a lead compound to probe the importance of a particular functional group's position.

-

Developing Peptide Mimetics: Creating non-peptide molecules that mimic the structure and function of natural peptides.[12]

-

Attaching Payloads: Linking cytotoxic drugs to antibodies in the development of Antibody-Drug Conjugates (ADCs).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The parent free-base compound is classified as causing severe skin burns and eye damage, and is harmful if swallowed.[3] The hydrochloride salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust if handling the solid form. Ensure all sources of ignition are removed.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, particularly for the free base, storage at -20°C is recommended.[13]

Conclusion

This compound is more than just a chemical; it is a strategic tool that embodies the principles of protecting group chemistry and rational molecular design. Its bifunctional nature, governed by the robust and selectively labile Boc group, provides chemists with a reliable and versatile method for introducing the 1,3-diaminopropane unit. From its foundational role in building linkers for next-generation therapeutics like PROTACs to its use in synthesizing complex natural product analogues, this compound is a testament to how elegant molecular design can accelerate innovation in science and medicine.

References

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

Sources

- 1. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 2. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 21982912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound [myskinrecipes.com]

- 13. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]

Introduction: The Strategic Importance of Mono-Protected Diamines

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-1,3-diaminopropane For Research, Scientific, and Drug Development Professionals

N-Boc-1,3-diaminopropane, also known as tert-butyl N-(3-aminopropyl)carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1] As a mono-protected diamine, it serves as a crucial building block, offering a free primary amine for selective functionalization while the other is masked by a tert-butoxycarbonyl (Boc) protecting group.[1][2] This structural arrangement allows for precise, stepwise modifications, making it an invaluable intermediate in the synthesis of complex molecules such as polyamine analogues, peptide-based therapeutics, and other bioactive compounds.[1][3] Its utility extends to bioconjugation, polymer chemistry, and materials science, where it facilitates the creation of functionalized materials with tailored properties.[3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Boc-1,3-diaminopropane, grounded in established chemical principles and experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-1,3-diaminopropane is presented below, consolidating data from various chemical suppliers.

| Property | Value |

| CAS Number | 75178-96-0[1] |

| Molecular Formula | C₈H₁₈N₂O₂[1][3] |

| Molecular Weight | 174.24 g/mol [1][3] |

| Appearance | Colorless to white liquid or low-melting solid[3][4] |

| Melting Point | 22 °C (lit.)[1][3][5] |

| Boiling Point | 203 °C (lit.)[1][3][5] |

| Density | ~0.998 g/mL at 20 °C (lit.)[1][5] |

Synthesis of N-Boc-1,3-diaminopropane: A Mechanistic Approach

The most common and efficient synthesis of N-Boc-1,3-diaminopropane involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[6] The core of this synthesis lies in achieving selective mono-protection of a symmetric diamine.

The Principle of Selective Mono-protection

The key to synthesizing the mono-Boc derivative instead of the di-Boc byproduct is controlling the stoichiometry. By using a significant molar excess of 1,3-diaminopropane relative to the Boc anhydride, the probability of a single Boc anhydride molecule reacting with a diamine is maximized.[6] Once one amino group is protected, the large excess of unreacted diamine makes it statistically more likely that the next molecule of Boc anhydride will react with a fresh diamine rather than the remaining free amine on the already mono-protected molecule.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of one of the primary amino groups in 1,3-diaminopropane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of an unstable tetrahedral intermediate, which then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate product.

Caption: Mechanism of Boc-protection of 1,3-diaminopropane.

Detailed Experimental Protocol

This protocol is a synthesis of procedures reported in the literature, designed for reliability and high yield.[5][6]

Materials and Reagents

-

1,3-Diaminopropane (≥99%)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (e.g., 10-20 equivalents) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[6]

-

Rationale: Using a large excess of the diamine is critical for selective mono-protection. DCM is a common solvent as it is relatively inert and dissolves both reactants. Cooling to 0 °C controls the initial exotherm of the reaction and minimizes side reactions.

-

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of 1,3-diaminopropane over 30-60 minutes.[5][6]

-

Rationale: Slow, dropwise addition prevents localized high concentrations of the limiting reagent (Boc₂O), further favoring mono-protection and controlling the reaction rate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 to 18 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃, deionized water, and finally, brine.[5][6]

-

Rationale: The NaHCO₃ wash removes any acidic impurities and unreacted Boc anhydride. The water and brine washes remove excess 1,3-diaminopropane and any water-soluble byproducts.

-

-

Separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Caption: Experimental workflow for N-Boc-1,3-diaminopropane synthesis.

Purification

The crude product, often an oil or a low-melting solid, typically requires purification to remove the di-protected byproduct and any remaining starting material.

-

Column Chromatography: This is the most effective method.[6]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 5-15% MeOH in DCM) is commonly used. The polarity is adjusted based on TLC analysis. The more polar product elutes later than the less polar di-Boc byproduct.

-

-

Alternative Method (for excess diamine): The unreacted 1,3-diaminopropane can be partially removed by washing with a dilute aqueous copper(II) sulfate solution, which forms a water-soluble complex with the diamine.[7] However, care must be taken to ensure the desired product does not complex with the copper ions.[7]

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-1,3-diaminopropane.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural confirmation. A typical spectrum in CDCl₃ will show the following key signals:[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | Broad singlet | 1H | NH -Boc |

| ~3.1-3.3 | Multiplet | 2H | Boc-NH-CH₂ - |

| ~2.7-2.8 | Triplet | 2H | -CH₂ -NH₂ |

| ~1.5-1.7 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

| ~1.44 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.3 | Broad singlet | 2H | -NH₂ |

-

Interpretation: The singlet at ~1.44 ppm integrating to 9H is the classic signature of the tert-butyl group of the Boc protector. The presence of two distinct signals for the methylene groups adjacent to the nitrogens (~3.2 ppm and ~2.7 ppm) confirms the asymmetric, mono-protected structure. The broad singlets for the NH and NH₂ protons are also characteristic and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further validates the structure by showing the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~40.0 | Boc-NH-C H₂- |

| ~39.5 | -C H₂-NH₂ |

| ~33.5 | -CH₂-C H₂-CH₂- |

| ~28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch | Primary amine (NH₂) |

| ~3340 | N-H stretch | Secondary amine (carbamate N-H) |

| ~2850-2980 | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1680-1700 | C=O stretch | Carbamate carbonyl |

| ~1520 | N-H bend | Amine/Amide II |

-

Interpretation: The strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the presence of the Boc group. The distinct N-H stretching bands confirm the presence of both the primary amine and the carbamate N-H.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Mass: For C₈H₁₈N₂O₂, the monoisotopic mass is 174.1368 g/mol .

-

Typical Observation (ESI+): An [M+H]⁺ peak at m/z ≈ 175.14 is expected. A peak corresponding to the loss of the Boc group ([M-Boc+H]⁺) or the tert-butyl group ([M-tBu+H]⁺) may also be observed.

Applications in Drug Development and Beyond

N-Boc-1,3-diaminopropane is a versatile building block with numerous applications:[3]

-

Pharmaceutical Development: It is a key intermediate for synthesizing polyamine-based structures and peptide mimetics, which are investigated for their roles in cancer, neurodegenerative disorders, and infectious diseases.[1][3] It has been used in the synthesis of novel antibacterial agents and sulfonamide derivatives.

-

Bioconjugation: The free amine allows for covalent attachment to biomolecules, surfaces, or nanoparticles, which is crucial for developing targeted drug delivery systems and diagnostics.[3]

-

Polymer Chemistry: It acts as a monomer or chain modifier to introduce pendent amine groups into polymers, improving properties like adhesion, flexibility, and strength for coatings and adhesives.[3]

Safety and Handling

N-Boc-1,3-diaminopropane is classified as a corrosive substance.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C), protected from moisture and air, as it can be hygroscopic and air-sensitive.[3][8]

References

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

-

Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]

-

PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]

-

ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-1,3-Propanediamine High-Purity Amine for Pharma & Synthesis [sincerechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-BOC-1,3-diaminopropane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 6. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Boc-1,3-diaminopropane, 95% | Fisher Scientific [fishersci.ca]

tert-Butyl (3-aminopropyl)carbamate hydrochloride solubility in organic solvents

An In-depth Technical Guide on the Solubility of tert-Butyl (3-aminopropyl)carbamate Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 9, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 127346-48-9), a bifunctional molecule crucial in pharmaceutical synthesis and drug development. As a compound featuring both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic primary ammonium salt, its solubility is governed by a complex interplay of competing structural factors. This document delineates the theoretical principles underpinning its solubility, presents a qualitative solubility profile in common organic solvents, and provides a rigorous, step-by-step experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent's behavior in various solvent systems to optimize reaction conditions, purification, and formulation.

Introduction and Core Physicochemical Principles

This compound is a derivative of 1,3-diaminopropane where one amine is protected as a Boc-carbamate and the other is protonated to form a hydrochloride salt. This structure imparts a dual nature to the molecule: the Boc group provides lipophilicity, while the ammonium chloride salt endows it with ionic, hydrophilic characteristics.[1][2] This duality is the primary determinant of its solubility profile.

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." For this compound, the key influencing factors are:

-

The Ionic Headgroup (-NH₃⁺Cl⁻): The primary ammonium chloride is ionic and polar. It requires a solvent capable of solvating both the cation and the anion. Polar protic solvents, such as water and alcohols (methanol, ethanol), are exceptionally effective at this through hydrogen bonding and dipole-ion interactions.

-

The Boc-Carbamate Moiety (Boc-NH-): The bulky, nonpolar tert-butyl group increases the molecule's lipophilicity and steric bulk, favoring interactions with nonpolar solvents.[1] The carbamate group itself is polar and can act as a hydrogen bond acceptor.

-

The Propyl Linker (-CH₂-CH₂-CH₂-): This flexible alkyl chain contributes to the nonpolar character of the molecule.

The presence of the ionic hydrochloride salt is the most dominant factor. It significantly increases the energy required to dissolve the compound in nonpolar or low-polarity aprotic solvents, which cannot effectively solvate the charged ions. Conversely, it enhances solubility in highly polar, protic environments.

Logical Relationship of Solubility Factors

The following diagram illustrates the interplay between the molecular features of this compound and solvent properties that govern its solubility.

Caption: Key molecular features influencing solubility.

Qualitative Solubility Profile

Based on the core principles discussed, a qualitative solubility profile can be predicted. While the free base form, tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0), is soluble in polar organic solvents like methanol and dichloromethane, the hydrochloride salt exhibits markedly different behavior.[2][3][4]

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The ionic salt character dominates, and water is an excellent solvent for ammonium salts. |

| Methanol | Polar Protic | Soluble | Methanol effectively solvates both the ammonium cation and chloride anion through hydrogen bonding. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but solubility may be slightly lower due to reduced polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Sparingly Soluble | DMSO is highly polar and can solvate the cation well, but is a poorer solvent for the chloride anion. The free base is highly soluble in DMSO.[5] |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble to Insoluble | DCM has low polarity and cannot effectively solvate the ionic salt. The free base is soluble, but the salt form is not. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble to Insoluble | While polar, ACN is a poor solvent for most salts. |

| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble | Low polarity and inability to solvate ions lead to poor solubility. |

| Toluene | Nonpolar | Insoluble | Nonpolar solvent cannot overcome the lattice energy of the ionic salt. |

| Hexanes | Nonpolar | Insoluble | Nonpolar solvent cannot overcome the lattice energy of the ionic salt. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative prediction, a robust experimental protocol is required. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[3] This protocol provides a self-validating system for generating reliable and reproducible data.

A. Safety Precautions

-

Consult the Safety Data Sheet (SDS) before handling. The parent free base is classified as corrosive and can cause severe skin burns and eye damage.[6][7] Assume the hydrochloride salt carries similar hazards.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood.

B. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a method for gravimetric analysis.

C. Quantitative Protocol: Shake-Flask Method

This procedure is designed to establish equilibrium between the undissolved solid and the saturated solution, providing the thermodynamic solubility value.

Step 1: Preparation

-

Label vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. "Excess" means enough solid will visibly remain after equilibrium is reached. A starting point is ~20-50 mg of solid. Record the exact mass if performing gravimetric analysis.

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into each corresponding vial.

Step 2: Equilibration

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some compounds, 48-72 hours may be necessary.[8]

-

Expert Insight: The goal is to ensure the dissolution rate equals the precipitation rate. Running a time-point study (e.g., testing concentration at 24, 48, and 72 hours) is the most rigorous way to confirm equilibrium has been achieved.

-

Step 3: Sample Isolation

-

After equilibration, remove the vials and allow the contents to stand undisturbed at the same temperature for 1-2 hours, allowing the excess solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. For accuracy, avoid disturbing the solid pellet at the bottom.

-

Trustworthiness Check: For volatile solvents, it is critical to perform this step quickly. Alternatively, use a syringe to withdraw the supernatant and immediately pass it through a syringe filter (0.22 µm) into a clean, tared vial for analysis. This removes any microscopic undissolved particles.

-

Step 4: Quantification There are two primary methods for quantifying the dissolved solid:

-

Method 4A: Gravimetric Analysis (Simpler, less precise)

-

Transfer a precisely known volume of the filtered supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully removed, weigh the vial containing the dried residue.

-

Calculate the solubility (in mg/mL or g/L) by dividing the mass of the residue by the volume of the supernatant taken.

-

-

Method 4B: Chromatographic Analysis (HPLC - Higher precision)

-

Prepare a series of calibration standards of the compound in a suitable solvent (one in which it is freely soluble, like methanol).

-

Take the filtered supernatant obtained in Step 3 and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Field-Proven Insights and Practical Applications

-

Why the Hydrochloride Salt?: While the free base may be more soluble in common reaction solvents like DCM or THF, hydrochloride salts are often preferred in drug development because they are typically stable, crystalline solids with higher melting points and are less prone to degradation than the corresponding free amines, which can be oily or hygroscopic liquids.[9]

-

Overcoming Solubility Challenges: If this compound is insufficiently soluble for a desired reaction, several strategies can be employed:

-

Solvent Screening: Test solubility in more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc), where salts often have better solubility.

-

Co-Solvent Systems: The addition of a small amount of a polar protic solvent (e.g., methanol) to a less polar system can sometimes increase solubility, but this can also alter reactivity.

-

In Situ Free-Basing: The most common strategy is to convert the salt back to the more soluble free base within the reaction mixture. This is achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the suspension. The base neutralizes the HCl, liberating the free amine, which then dissolves in the organic solvent. This must be done with care, as the added base can influence the desired reaction.

-

References

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- MySkinRecipes. tert-Butyl (3-aminopropyl)

- Sigma-Aldrich. tert-Butyl (3-aminopropyl)(methyl)

- Sigma-Aldrich. tert-Butyl (3-aminopropyl)(methyl)

- BenchChem. (2025). Chemical and physical properties of tert-Butyl (3-aminopropyl)

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- CymitQuimica. CAS 75178-96-0: tert-Butyl (3-aminopropyl)

- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- Chemsrc. tert-Butyl (3-aminopropyl)

- MedChemExpress. tert-Butyl (3-aminopropyl)

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- National Institutes of Health (NIH).

- Fisher Scientific. (2011).

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- PubChem. tert-Butyl (3-aminopropyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

Spectroscopic data (NMR, IR, Mass Spec) of tert-Butyl (3-aminopropyl)carbamate hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS No. 127346-48-9), a key bifunctional molecule widely utilized in organic synthesis, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras).[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

The hydrochloride salt enhances the stability and solubility of the parent compound, tert-Butyl (3-aminopropyl)carbamate.[2] Its molecular formula is C₈H₁₉ClN₂O₂ and it has a molecular weight of 210.70 g/mol .[1][3]

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The following diagram illustrates the structure of this compound and the key atomic numbering used for spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the amine and amide protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

Data Interpretation and Key Insights

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.1-3.3 | Triplet | 2H | H₃N⁺-CH₂ - (C1) | The protons on the carbon adjacent to the protonated primary amine are deshielded and appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~1.7-1.9 | Quintet | 2H | -CH₂-CH₂ -CH₂- (C2) | These central methylene protons are coupled to the two adjacent CH₂ groups, resulting in a quintet. |

| ~3.0-3.2 | Quartet | 2H | -CH₂ -NH- (C3) | These protons are adjacent to the carbamate nitrogen and are coupled to the neighboring CH₂ and NH protons, often appearing as a quartet or a more complex multiplet. |

| ~1.4 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet due to the absence of adjacent protons for coupling.[2] |

| ~7.0 (DMSO-d₆) | Broad Singlet | 1H | -NH - | The amide proton signal is often broad and its chemical shift is solvent-dependent. It will exchange in D₂O. |

| ~8.0 (DMSO-d₆) | Broad Singlet | 3H | -H₃ N⁺- | The protons on the protonated primary amine are typically broad and their chemical shift is highly dependent on solvent and concentration. They will also exchange in D₂O. |

Expertise in Practice: The choice of DMSO-d₆ as a solvent is often preferred for this compound as it allows for the observation of the exchangeable NH and NH₃⁺ protons, providing a more complete structural picture. Running a second experiment with a D₂O shakeout is a classic technique to definitively identify these labile protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Several hundred to several thousand scans are often necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Data Interpretation and Key Insights

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~156 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift.[2] |

| ~78-80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~38-40 | H₃N⁺-C H₂- (C1) | The carbon adjacent to the protonated primary amine. |

| ~36-38 | -C H₂-NH- (C3) | The carbon adjacent to the carbamate nitrogen. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~25-27 | -CH₂-C H₂-CH₂- (C2) | The central methylene carbon of the propyl chain. |

Trustworthiness through Validation: The assignments in both ¹H and ¹³C NMR are mutually reinforcing. For instance, the presence of a singlet integrating to 9 protons in the ¹H NMR strongly supports the assignment of the two characteristic tert-butyl carbon signals in the ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Interpretation and Key Insights

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3300-3400 | N-H Stretch | Amine (N-H) | A strong, broad absorption characteristic of the N-H stretching in the primary amine and secondary amide. |

| ~2800-3000 | C-H Stretch | Alkane (C-H) | Absorptions corresponding to the stretching of the sp³ C-H bonds in the propyl and tert-butyl groups. |

| ~1690-1710 | C=O Stretch | Carbamate (C=O) | A very strong and sharp absorption band, which is a hallmark of the carbamate carbonyl group. |

| ~1520-1540 | N-H Bend | Amide II Band | A characteristic bending vibration for the N-H bond in the carbamate group. |

| ~1250 & ~1160 | C-N Stretch | Carbamate (C-N) | Stretching vibrations associated with the C-N bond of the carbamate. |

Authoritative Grounding: The characteristic C=O stretching frequency of carbamates is a well-documented feature in infrared spectroscopy.[4][5][6] The position of this band can be influenced by hydrogen bonding and the electronic environment of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile/water) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar and charged molecule. It is typically run in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to measure the m/z values.

Data Interpretation and Key Insights

The expected molecular ion for the free base (tert-Butyl (3-aminopropyl)carbamate) is [M+H]⁺.

-

Molecular Formula of Free Base: C₈H₁₈N₂O₂

-

Exact Mass of Free Base: 174.14 g/mol

-

Expected [M+H]⁺: m/z 175.14

Fragmentation Pathway:

Under ESI conditions, fragmentation can occur. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

Caption: A plausible fragmentation pathway for tert-Butyl (3-aminopropyl)carbamate in ESI-MS.

Key Fragments:

-

m/z 119: Corresponds to the loss of isobutylene (56 Da) from the parent ion.

-

m/z 75: Subsequent loss of CO₂ (44 Da) from the m/z 119 fragment.

-

m/z 57: The tert-butyl carbocation is a common fragment observed from Boc-protected compounds.

Field-Proven Insight: The observation of the neutral loss of 56 Da is a strong indicator of the presence of a Boc-protecting group. This, in conjunction with the accurate mass of the molecular ion, provides very high confidence in the identity of the compound.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. This guide has detailed the expected spectral features and provided the underlying scientific rationale for their interpretation, equipping researchers with the necessary knowledge to confidently characterize this important synthetic building block.

References

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

-

PubMed. Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

PubMed. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. [Link]

-

Journal of AOAC INTERNATIONAL. Mass Spectra of Some Carbamate Pesticides. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

-

Oxford Academic. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 21982912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to tert-Butyl (3-aminopropyl)carbamate Hydrochloride: From Sourcing to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, tert-Butyl (3-aminopropyl)carbamate and its hydrochloride salt stand out as critical reagents. This guide provides a comprehensive technical overview of tert-Butyl (3-aminopropyl)carbamate hydrochloride, covering its commercial availability, synthesis, quality control, and key applications, with a particular focus on its role as a versatile linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

The core utility of this molecule lies in its orthogonal reactivity. It possesses a primary amine that serves as a nucleophile for a wide array of chemical transformations, and a Boc-protected amine that remains inert until its strategic deprotection under acidic conditions. This "plug-and-play" nature allows for the controlled, sequential introduction of a 1,3-diaminopropane moiety, a common structural motif in biologically active compounds.

Commercial Availability and Supplier Overview

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is readily available from a multitude of chemical suppliers. However, purity, available quantities, and lead times can vary. Below is a comparative table of prominent suppliers.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |

| MedChemExpress | >98% | Milligram to gram scale |

| BroadPharm | ≥95% | Gram to bulk quantities |

| AxisPharm | ≥95% | Gram to bulk quantities |

| BLD Pharm | ≥97% | Gram to kilogram scale |

| ChemScene | ≥95% | Milligram to gram scale[1] |

This table is for illustrative purposes and researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient route to tert-Butyl (3-aminopropyl)carbamate involves the mono-Boc protection of 1,3-diaminopropane. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. The following protocol details a reliable method for its synthesis in a laboratory setting.

Part 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate (Free Base)

This procedure is based on the selective mono-protection of a diamine, a common challenge in organic synthesis. The use of a large excess of the diamine favors the formation of the mono-protected product over the di-protected byproduct.

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise over 1 hour.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product as a colorless oil.[2]

Part 2: Conversion to Hydrochloride Salt

The hydrochloride salt often provides improved stability and handling characteristics compared to the free base.

Materials:

-

tert-Butyl (3-aminopropyl)carbamate (from Part 1)

-

Anhydrous diethyl ether or methyl tertiary butyl ether (MTBE)

-

Anhydrous Hydrogen Chloride (gas or a solution in an appropriate solvent like dioxane)

Protocol:

-

Dissolve the crude tert-Butyl (3-aminopropyl)carbamate in anhydrous diethyl ether or MTBE.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Quality Control: Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its successful application. Several analytical techniques can be employed for its characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the main component and non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

0-20 min, 5-95% B

-

20-25 min, 95% B

-

25-26 min, 95-5% B

-

26-30 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection. [3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL. [3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity without the need for a specific reference standard of the analyte itself. [3] Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

-

Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest. [4] Sample Preparation and Analysis:

-

Accurately weigh the this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire the ¹H NMR spectrum under quantitative conditions.

-

The purity is calculated by comparing the integral of a unique proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons. [5]

Stability and Storage

tert-Butyl carbamates are known to be labile under acidic conditions. [6]The Boc group can be cleaved by strong acids, and prolonged exposure to even mild acids should be avoided during storage. The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container under an inert atmosphere, in a cool, dry place. [7]For long-term storage, refrigeration is recommended.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, particularly for applications in drug discovery. Its commercial availability, coupled with well-established synthetic and analytical protocols, makes it an accessible and reliable reagent for researchers. A thorough understanding of its properties, handling, and reactivity is essential for its effective use in the synthesis of complex molecules, including the next generation of targeted therapeutics like PROTACs. This guide provides the foundational knowledge for scientists to confidently source, handle, and employ this versatile compound in their research endeavors.

References

-

AxisPharm. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). [Link]

-

U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

- Google Patents. WO2021142247A1 - Smarca2-vhl degraders.

-

MySkinRecipes. This compound. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]

-

YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

-

Chemsrc. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. [Link]

Sources

- 1. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. usp.org [usp.org]

- 6. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]

- 7. fishersci.com [fishersci.com]

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the complex and nuanced field of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of tools available to the synthetic chemist, protecting groups stand out as indispensable instruments for temporarily masking reactive sites, thereby enabling selective transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a pillar of modern synthetic chemistry, particularly in the realms of peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its enduring prevalence is a testament to its straightforward installation, commendable stability across a wide array of reaction conditions, and, crucially, its facile and selective removal under mild acidic conditions.[1][3]

This technical guide offers a comprehensive exploration of the Boc protecting group, from its fundamental principles to its practical applications. It is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively implement this versatile tool in their synthetic endeavors. We will delve into the mechanistic underpinnings of its introduction and cleavage, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure both scientific integrity and practical success.

Core Principles: The Chemical Logic of the Boc Group

The primary function of the Boc group is to temper the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[2][4] This transformation is critical in multistep syntheses where the presence of a free amine would lead to undesirable side reactions.[5] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][6]

A defining characteristic of the Boc group is its orthogonality to other common amine protecting groups.[1][7] This means that one type of protecting group can be selectively removed in the presence of another. The Boc group, being labile to acid, is orthogonal to:

-

Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[8][9]

-

Cbz (benzyloxycarbonyl) or Z: Removed by catalytic hydrogenation.[8][10]

-

Alloc (allyloxycarbonyl): Cleaved using transition metal catalysis (e.g., Palladium).[8]

This orthogonality is the cornerstone of complex synthetic strategies, most notably in solid-phase peptide synthesis (SPPS), where the sequential and controlled deprotection of amino acids is essential for building a specific peptide sequence.[7][11]

Installation of the Boc Group: A Practical Workflow

The introduction of the Boc group is a robust and high-yielding reaction, typically proceeding via nucleophilic acyl substitution.[2][12] The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride, leading to the formation of a tetrahedral intermediate which then collapses to furnish the N-Boc protected amine.[2][13]

General Experimental Protocol for Boc Protection of an Amine:

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

-

Base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP))[11][14]

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic system with water)[11][15]

Procedure:

-

Dissolution: Dissolve the amine substrate in the chosen solvent. If using a base like TEA or DMAP, add it to the solution. For aqueous conditions, a base like NaOH is often used.[11][15]

-

Reagent Addition: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is often performed at room temperature, but gentle heating (e.g., 40 °C) can be employed to accelerate the conversion.[15]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

-

Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine and base, followed by water and brine.[2]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected product. Further purification can be achieved by column chromatography if necessary.[16]

A potential side reaction is the alkylation of nucleophilic residues (e.g., tryptophan or methionine) by the liberated tert-butyl cation. [8][17]To mitigate this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the electrophilic cation. [14][18] Common Acidic Deprotection Conditions:

| Reagent | Concentration | Scavenger | Time | Efficacy | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Often not required, but TIS or anisole can be used. | 20-30 min | >99% | The most common and standard method. [11] |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Recommended for sensitive substrates. | 10-30 min | High | Can offer better selectivity in some cases. [19] |

| Phosphoric Acid | Aqueous solution | Not typically used. | Variable | High | A milder, environmentally benign alternative. [16] |

Table data compiled from multiple sources.[11][16][18][19]

General Experimental Protocol for Acidic Boc Deprotection:

-